(4E)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AGN-PC-0KPUI5 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AGN-PC-0KPUI5 involves several steps, including the preparation of precursor materials and the application of specific reaction conditions. The synthetic routes typically involve the use of high-purity reagents and controlled environments to ensure the desired product is obtained. Common methods include:
Carbo- and Methane-Thermal Reduction: This method involves the reduction of precursor materials using carbon or methane at high temperatures.
Laser Ablation Method: This technique uses laser energy to ablate the precursor material, resulting in the formation of AGN-PC-0KPUI5.
SHS Method: Self-propagating high-temperature synthesis (SHS) is used to produce the compound through exothermic reactions
Industrial Production Methods
Industrial production of AGN-PC-0KPUI5 typically involves large-scale synthesis using methods such as carbo- and methane-thermal reduction and nitriding. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
AGN-PC-0KPUI5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions involving AGN-PC-0KPUI5 typically use reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in reactions with AGN-PC-0KPUI5 include:
Oxidizing Agents: Such as oxygen, ozone, and peroxides.
Reducing Agents: Including hydrogen, sodium borohydride, and lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate reactions, including transition metals and their complexes
Major Products Formed
The major products formed from reactions involving AGN-PC-0KPUI5 depend on the specific reaction conditions and reagents used. Common products include various oxidized and reduced forms of the compound, as well as substituted derivatives .
Wissenschaftliche Forschungsanwendungen
AGN-PC-0KPUI5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes .
Wirkmechanismus
The mechanism of action of AGN-PC-0KPUI5 involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, altering their function and activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
AGN-PC-0KPUI5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
AGN-PC-0CUK9P: Known for its dual inhibition of RET and VEGFR2, showing potential in cancer therapy.
AgN5: A compound with a high-energy density, used in explosive and propulsion applications.
P4/mmm-AgN2: A high-pressure phase of silver-nitrogen compounds with unique structural properties.
AGN-PC-0KPUI5 stands out due to its specific reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C23H25NO6 |
---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
(4E)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO6/c1-14-13-15(29-3)9-10-16(14)21(25)19-20(17-7-5-6-8-18(17)30-4)24(11-12-28-2)23(27)22(19)26/h5-10,13,20,25H,11-12H2,1-4H3/b21-19+ |
InChI-Schlüssel |
YVPWJPLGGLAPTA-XUTLUUPISA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3OC)/O |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.